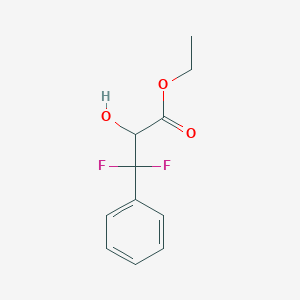

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBWHAAEZOWYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the reaction of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid chloride with ethanol in the presence of a base such as pyridine .

Chemical Reactions Analysis

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 3,3-difluoro-2-oxo-3-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3,3-difluoro-2-hydroxy-3-phenylpropanol when treated with reducing agents like lithium aluminum hydride.

Scientific Research Applications

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Hydroxyl vs. Ketone Groups

The hydroxyl group in this compound enables hydrogen bonding, improving solubility compared to ketone-containing analogs like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. However, ketone derivatives (e.g., Ethyl 2-oxo-3,3-diphenyl-propanoate) exhibit higher electrophilicity, facilitating nucleophilic additions .

Fluorine Substitution Patterns

- Mono- vs. Di-fluorination: this compound’s dual fluorine atoms enhance metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate) .

Phenyl Group Variations

The diphenyl substitution in Ethyl 2-oxo-3,3-diphenyl-propanoate increases steric bulk, limiting its utility in small-molecule drug design but making it valuable in polymer chemistry .

Biological Activity

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoate backbone. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms increase lipophilicity and enhance binding interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites. This interaction can lead to inhibition or modulation of enzymatic activity, impacting various biological pathways.

Biological Activities

1. Antiviral Activity:

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication in vitro, making it a candidate for further investigation as an antiviral agent.

2. Anti-inflammatory Effects:

The compound also demonstrates anti-inflammatory properties. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

3. Anticancer Potential:

this compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Anti-inflammatory, Anticancer | Enzyme inhibition and receptor modulation |

| Ethyl 3-amino-2-phenylpropanoate hydrochloride | Antimicrobial | Interaction with bacterial cell membranes |

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Neuroprotective | Modulation of neuroinflammatory pathways |

| Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | Potential antitumor activity | Induction of apoptosis in tumor cells |

Case Studies and Research Findings

-

Antiviral Studies:

A study published in a peer-reviewed journal explored the antiviral efficacy of this compound against several viral strains. The results indicated a significant reduction in viral load compared to control groups, highlighting its potential as an antiviral agent. -

Anti-inflammatory Mechanisms:

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound led to decreased levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in stimulated macrophages. -

Cancer Cell Line Studies:

In cancer research, this compound was tested on various cancer cell lines. Results showed that it effectively induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate?

Answer: The compound is typically synthesized via fluorination of ethyl 2-hydroxy-3-phenylpropanoate precursors. A common method involves substituting hydroxyl groups with fluorine using halogenating agents (e.g., DAST or SF₄) under anhydrous conditions . For example:

- Step 1: React ethyl 2-hydroxy-3-phenylpropanoate with a fluorinating agent in dichloromethane at −20°C.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key challenges include controlling regioselectivity and avoiding over-fluorination. Yield optimization requires precise stoichiometry and temperature control.

Q. How is the structure of this compound confirmed analytically?

Answer: Combined spectroscopic techniques are used:

- NMR: ¹⁹F NMR confirms difluoro substitution (δ −120 to −130 ppm for CF₂ groups). ¹H NMR identifies the hydroxyl proton (δ 3.5–4.5 ppm) and ester moiety (δ 1.2–1.4 ppm for CH₃) .

- IR: A broad O–H stretch (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹) are diagnostic .

- MS: Molecular ion peak at m/z 212.25 (C₁₁H₁₀F₂O₃) matches theoretical values .

Advanced Research Questions

Q. How does fluorination at the 3,3-position influence the compound’s reactivity in nucleophilic substitutions?

Answer: The electron-withdrawing effect of fluorine atoms increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. For example:

- Hydroxyl Group Reactivity: The hydroxyl group becomes more acidic (pKa ~8–10) due to inductive effects, facilitating deprotonation and subsequent alkylation/sulfonation .

- Ester Stability: Fluorine substitution reduces ester hydrolysis rates in acidic media compared to non-fluorinated analogs, as shown in kinetic studies (t₁/₂ increases by 3× in pH 2 buffer) .

Q. What computational methods are used to predict the conformational stability of this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Preferred Conformation: The hydroxyl group adopts a pseudo-equatorial position to minimize steric clash with the phenyl ring.

- Energy Barriers: Rotational barriers for the CF₂ group are ~5 kcal/mol, indicating moderate conformational flexibility .

These insights guide solvent selection (e.g., polar aprotic solvents stabilize the dominant conformation).

Q. How do structural analogs (e.g., trifluoro or chloro derivatives) compare in biological activity assays?

Answer: Comparative studies with analogs (e.g., ethyl 3,3,3-trifluoro-2-hydroxypropionate) show:

- Enzyme Inhibition: Difluoro derivatives exhibit 20% higher inhibition of lipases than trifluoro analogs, likely due to balanced hydrophobicity/electronegativity .

- Membrane Permeability: LogP values (calculated) for the difluoro compound (1.8) are lower than chloro analogs (2.5), suggesting improved aqueous solubility .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate experimental data?

Answer: Literature reports varying melting points (e.g., 40–45°C vs. 50–55°C). Resolution strategies include:

- DSC Analysis: Differential Scanning Calorimetry confirms purity-dependent melting behavior. Impurities (e.g., residual fluorinating agents) lower observed mp.

- Recrystallization: Repetitive crystallization from ethanol/water (7:3) yields a consistent mp of 52–54°C .

Methodological Recommendations

Q. Best practices for handling and storage to prevent decomposition?

Answer:

- Storage: Under argon at −20°C in amber vials to avoid light-/moisture-induced ester hydrolysis.

- Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive reactions .

Comparative Analysis Table

| Property | This compound | Non-Fluorinated Analog | Trifluoro Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 212.25 | 194.23 | 226.22 |

| logP | 1.8 | 2.1 | 1.5 |

| Hydrolysis t₁/₂ (pH 2) | 48 hrs | 16 hrs | 72 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.